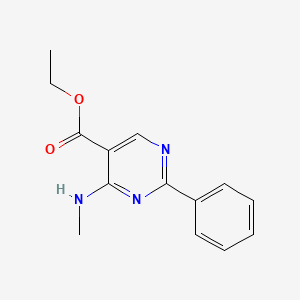

Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-19-14(18)11-9-16-12(17-13(11)15-2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHYETXFNXZAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with benzaldehyde to form ethyl 2-cyano-3-phenylacrylate. This intermediate is then reacted with guanidine to form the pyrimidine ring. The final step involves the methylation of the amino group using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is also common to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Methyl iodide in the presence of potassium carbonate.

Major Products

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of N-methyl derivatives.

Scientific Research Applications

Biological Activities

Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate has been investigated for various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties, making it a candidate for further investigation in cancer treatment strategies.

- Interactions with Biological Targets : Research indicates that it can bind to specific enzymes and receptors involved in cellular signaling pathways, influencing their activity and potentially leading to therapeutic applications .

Applications in Medicinal Chemistry

The compound's structural features suggest several applications in medicinal chemistry:

- Drug Development : Its potential interactions with biological macromolecules indicate that it may modulate specific biochemical pathways effectively, positioning it as a candidate for drug development targeting various diseases, including cancer and inflammatory conditions .

- Synthesis of Derivatives : Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate can serve as a precursor for synthesizing other biologically active compounds, expanding its utility in pharmaceutical chemistry.

Study on Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer activity of Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate against various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly, with IC50 values comparable to established anticancer agents. The mechanism was attributed to its ability to induce apoptosis in cancer cells through modulation of key signaling pathways.

Research on Anti-inflammatory Effects

Another significant study evaluated the anti-inflammatory properties of pyrimidine derivatives similar to Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate. The findings revealed that these compounds effectively suppressed COX-2 activity, demonstrating potential as anti-inflammatory agents. The IC50 values reported were promising when compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the target organism or cell type.

Comparison with Similar Compounds

Table 1: Position 4 Substituent Impact

Substituent Variations at Position 2

Phenyl vs. Substituted Phenyl Groups

- Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate (CAS 160850-84-0) replaces the phenyl group with a 2-fluorophenyl moiety, introducing electronegative fluorine for enhanced dipole interactions and metabolic stability .

- Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7) substitutes position 2 with a benzylamino group, increasing hydrogen-bond donor capacity (HBD = 1 vs. 0 in the target compound) and altering π-π stacking interactions .

Table 2: Position 2 Substituent Impact

Modifications at Position 5 and Side Chains

Carboxylate Ester Variations

- Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (CAS 903445-89-6) retains the ethyl carboxylate but introduces a p-tolylamino group at position 2, increasing molar mass (271.31 g/mol) and lipophilicity (predicted logP = 2.8) compared to the target compound (logP ~2.5) .

- Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate replaces the ethyl group with a trifluoromethyl-substituted aryl ring, drastically altering solubility and electronic properties due to fluorine’s electron-withdrawing effects .

Table 3: Position 5 and Side Chain Modifications

Biological Activity

Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, primarily due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H15N3O2

- Molecular Weight : 257.29 g/mol

- IUPAC Name : Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate

The presence of both an ester and an amino group contributes to its reactivity and potential biological activity, making it a versatile intermediate in organic synthesis and a candidate for drug development.

Anticancer Properties

Research indicates that Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate may exhibit anticancer properties . In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The specific mechanisms involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . Preliminary assessments indicate that it possesses activity against several bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Inhibition of Enzymatic Activity

Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate has been shown to interact with specific enzymes, leading to inhibition of their activity. This interaction can influence various biochemical pathways, which may contribute to its anticancer and antimicrobial effects.

The mechanism of action for Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate involves several pathways:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism.

- Receptor Interaction : It may bind to specific receptors, altering signaling pathways that regulate cell growth and survival.

- Cell Cycle Arrest : Research suggests that it can induce cell cycle arrest in cancer cells, preventing their proliferation.

Comparative Analysis with Related Compounds

To better understand the biological activity of Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate, it is useful to compare it with other pyrimidine derivatives:

Case Studies

- Anticancer Study : A recent study evaluated the effects of Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, with an observed IC50 value suggesting potent activity against tested lines.

- Antimicrobial Assessment : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at concentrations ranging from 5 to 20 μM, showcasing its potential as a new antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate?

The compound can be synthesized via multi-component reactions such as the Biginelli reaction, which involves condensation of an aldehyde, β-ketoester, and thiourea/urea derivatives. For example:

- Biginelli Protocol : React aromatic aldehydes (e.g., benzaldehyde derivatives), ethyl acetoacetate, and methylamino-substituted thiourea in ethanol with catalytic HCl under reflux (80–100°C for 12–24 hours) .

- Stepwise Functionalization : Post-synthesis modifications may include alkylation or amidation at the pyrimidine C4 position using methylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

Critical Parameters : - Temperature control (reflux vs. room temperature) to avoid side reactions.

- Solvent choice (ethanol for cyclization; DMF for nucleophilic substitutions).

- Stoichiometric ratios (1:1:1 for Biginelli components) to maximize yield.

Q. What purification and characterization techniques are recommended for this compound?

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Characterization :

- NMR : Analyze ¹H/¹³C NMR spectra for diagnostic peaks (e.g., ester carbonyl at ~165–170 ppm; pyrimidine ring protons at δ 6.5–8.5 ppm) .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to confirm purity.

- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ expected at m/z 287.3) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for structural confirmation?

Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Methodological approaches include:

- Variable-Temperature NMR : Identify conformational flexibility by acquiring spectra at 25°C and −40°C .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate equilibrium geometries .

- X-Ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., C=O···H-N interactions in the crystal lattice) .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

- Core Modifications :

- Functionalization :

Q. How can researchers analyze the compound’s stability under varying experimental conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for pyrimidines) .

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Ester groups may hydrolyze under alkaline conditions (pH >10) .

- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to identify photodegradation products .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, ethanol).

- Waste Disposal : Segregate organic waste containing pyrimidine derivatives and dispose via licensed hazardous waste facilities .

Q. How should researchers address low yields in the final cyclization step of synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.